molecular formula C21H27N7 B2754444 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415540-22-4

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2754444
CAS No.: 2415540-22-4
M. Wt: 377.496
InChI Key: WTENJQGVPRURQN-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a pyrimidine moiety, and a tetrahydroquinoline core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce an amine or alkane.

Scientific Research Applications

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activity . This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-3-23-19-12-15(2)24-21(26-19)28-10-8-27(9-11-28)20-17(14-22)13-16-6-4-5-7-18(16)25-20/h12-13H,3-11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTENJQGVPRURQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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